3-Bromo-6-fluoropyridine-2-carbaldehyde
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Research
Halogenated pyridine scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The pyridine ring itself is considered a "privileged scaffold" in medicinal chemistry, appearing in the core structure of numerous FDA-approved drugs. researchgate.netnih.gov The incorporation of halogen atoms (F, Cl, Br, I) onto this ring system profoundly influences the molecule's physicochemical properties.
Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, a fluorine atom can enhance binding interactions and block metabolic pathways, while bromine can serve as a handle for further synthetic transformations, such as cross-coupling reactions. nih.gov This ability to fine-tune molecular properties makes halogenated pyridines highly valuable in drug discovery and development, allowing for the systematic optimization of lead compounds. researchgate.net The presence of halogens also imparts unique electronic characteristics to the pyridine ring, affecting its reactivity in subsequent chemical modifications. nih.gov
Strategic Importance of Aldehyde Functionalities in Pyridine Derivatives
The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence on a pyridine ring offers a gateway to a multitude of chemical transformations. Aldehydes serve as key electrophiles in reactions that form new carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity. researchgate.net
The aldehyde functionality on a pyridine derivative can readily participate in a wide range of reactions, including:
Wittig reactions to form alkenes.
Reductive amination to synthesize secondary and tertiary amines.
Condensation reactions with amines or hydrazines to yield imines and hydrazones. fluoromart.com
Grignard and organolithium additions to produce secondary alcohols.
Oxidation to form carboxylic acids.
Deprotonative coupling reactions , where the aldehyde acts as an electrophile for a metalated pyridine. jst.go.jp
This extensive reactivity makes pyridine aldehydes essential intermediates for elaborating the pyridine core into more complex and functionally diverse molecules, which is a key strategy in the synthesis of novel bioactive compounds. nih.gov
Overview of 3-Bromo-6-fluoropyridine-2-carbaldehyde as a Versatile Synthetic Intermediate
This compound is a trifunctional synthetic building block that combines the advantageous features of a halogenated pyridine with the reactivity of an aldehyde. smolecule.com Its structure contains three distinct points for chemical modification: the aldehyde group at the C2 position, the fluorine atom at C6, and the bromine atom at C3. This arrangement allows for selective and sequential reactions, making it a highly valuable intermediate in multi-step syntheses. smolecule.com
The compound is typically synthesized through the oxidation of the corresponding alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465), often using reagents like Dess-Martin periodinane. chemicalbook.com The differential reactivity of the two halogen atoms is a key feature; the bromine atom is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can be a site for nucleophilic aromatic substitution (SNAr). The aldehyde group provides a reactive handle for chain extension and the introduction of diverse functional groups. fluoromart.com
This versatility makes this compound a sought-after precursor for creating libraries of complex molecules in drug discovery programs. fluoromart.comcsmres.co.uk For example, it has been utilized in the synthesis of substituted 3-fluoropyrroles and other intricate heterocyclic systems. fluoromart.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 6-bromo-3-fluoropyridine-2-carbaldehyde nih.gov |
| Molecular Formula | C₆H₃BrFNO nih.gov |
| Molecular Weight | 204.00 g/mol nih.gov |
| CAS Number | 885267-36-7 nih.gov |
| Synonyms | 6-Bromo-3-fluoropicolinaldehyde, 6-Bromo-3-fluoro-2-formylpyridine nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (6-bromo-3-fluoropyridin-2-yl)methanol |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMCUZBNJXKWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 3 Bromo 6 Fluoropyridine 2 Carbaldehyde
Direct Functionalization Approaches
Direct functionalization aims to introduce the required substituents onto a simpler pyridine (B92270) scaffold in fewer steps. These methods often rely on the inherent reactivity of the pyridine ring or the use of specific reagents to control regioselectivity.
A common and efficient method for the synthesis of 3-Bromo-6-fluoropyridine-2-carbaldehyde involves the mild oxidation of its corresponding alcohol precursor, (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465). The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for this transformation due to its high selectivity and mild reaction conditions, which are compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.net
The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. chemicalbook.com The process involves adding DMP to a solution of the pyridylmethanol, often starting at a cooler temperature (0 °C) before allowing the mixture to warm. chemicalbook.com This method avoids over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. rsc.org The reaction is generally complete within a few hours and yields the desired aldehyde in high purity after a straightforward workup procedure. organic-chemistry.orgchemicalbook.com
A specific reported synthesis involves dissolving (6-bromo-3-fluoropyridin-2-yl)methanol in DCM, cooling the solution to 0 °C, and then adding Dess-Martin periodinane. chemicalbook.com The reaction is stirred for 14 hours while warming to room temperature. The workup includes quenching with aqueous sodium bicarbonate, filtering through celite, and extracting the product. This procedure has been reported to yield the target compound, also known as 6-bromo-3-fluoropicolinaldehyde, in 69.4% yield. chemicalbook.com
Table 1: Dess-Martin Periodinane Oxidation of (6-bromo-3-fluoropyridin-2-yl)methanol chemicalbook.com
| Parameter | Value |
| Starting Material | (6-bromo-3-fluoropyridin-2-yl)methanol |
| Reagent | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14 hours |
| Product | This compound |
| Yield | 69.4% |
Achieving regioselective halogenation of pyridine rings is challenging due to the electron-deficient nature of the ring, which deactivates it towards typical electrophilic aromatic substitution. nih.gov Consequently, harsh conditions are often required, leading to limited scope and poor selectivity. nih.gov Modern strategies aim to overcome these limitations through milder, more controlled processes.
One advanced strategy involves the use of specially designed phosphine (B1218219) reagents to facilitate the halogenation of pyridine C-H bonds. nih.govacs.org In this two-step approach, a heterocyclic phosphine is first installed at a specific position on the pyridine ring, forming a phosphonium (B103445) salt. nih.govresearchgate.net This phosphonium group then acts as a leaving group and is subsequently displaced by a halide nucleophile (e.g., from lithium bromide or lithium chloride). nih.gov This method has proven effective for halogenating a wide range of unactivated pyridines and is even suitable for the late-stage functionalization of complex molecules. researchgate.netchemrxiv.org Computational studies suggest the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govresearchgate.net The steric environment around the C-P bond influences the reactivity, explaining differences observed between various substituted pyridines. nih.gov While not yet reported for the direct synthesis of this compound, this methodology represents a state-of-the-art approach for the selective introduction of halogens onto a pyridine core.
Multi-Step Synthesis from Pre-functionalized Pyridine Rings
An alternative to direct functionalization is to build the target molecule from a pyridine ring that already contains some of the necessary substituents. This approach allows for more classical and often more predictable chemical transformations.
A logical precursor for a multi-step synthesis is a pyridine derivative that already contains the correct halogen substitution pattern, such as 3-bromo-6-chloropyridine. From this starting material, a synthetic pathway can be designed to introduce the aldehyde group at C-2 and perform a halogen exchange at C-6.
For instance, a known synthetic route for the related compound 3-bromo-6-chloropyridyl-2-formic acid starts with 3-bromo-6-chloropyridine. google.com This process involves an initial oxidation to form the N-oxide, followed by cyanation at the C-2 position using trimethylsilyl (B98337) cyanide. google.com The resulting 3-bromo-6-chloropyridine-2-cyanogen is then hydrolyzed to the carboxylic acid. google.com A similar strategy could be adapted to produce the aldehyde by modifying the final step, for example, by partial reduction of the nitrile or carboxylic acid intermediate. The final step would involve a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the 6-position with fluorine, a reaction that is often feasible on electron-deficient pyridine rings.
The key to multi-step syntheses is the controlled and selective introduction of each functional group. The aldehyde group can be introduced onto a pre-halogenated pyridine ring through several methods. One common strategy is the metal-halogen exchange followed by formylation. For example, a bromo-pyridine, such as 2,6-dibromopyridine, can be treated with n-butyllithium at low temperatures (-78 °C) to selectively replace one bromine atom with lithium. prepchem.com The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the corresponding aldehyde. prepchem.com This approach could be applied to a 3-bromo-6-fluoropyridine precursor if the C-2 position is first halogenated to allow for the metal-halogen exchange.
The introduction of the fluorine atom often occurs via a halogen exchange reaction (HALEX), where a chloro-substituent is displaced by fluoride, typically from a source like potassium fluoride. This SNAr reaction is particularly effective when the chlorine is positioned ortho or para to the ring nitrogen, as is the case for a 6-chloropyridine derivative.
Emerging Synthetic Protocols and Catalyst Systems
Modern synthetic chemistry is continuously evolving towards more efficient, sustainable, and catalytic methods. For the synthesis of pyridine aldehydes, palladium-catalyzed carbonylation reactions represent a powerful and emerging protocol. researchgate.net This method allows for the direct conversion of aryl halides or triflates into aldehydes using carbon monoxide and a hydrogen source, such as syngas (a mixture of CO and H₂) or a silane. researchgate.net A range of pyridine and quinoline (B57606) carboxaldehydes have been successfully prepared using this technology. researchgate.net This catalytic approach avoids the use of stoichiometric organometallic reagents and often proceeds under milder conditions than classical methods.
Additionally, research into green chemistry has prompted the development of novel catalyst systems for related transformations. For example, metal-incorporated or acid-functionalized mesoporous materials (like MCM-41) have been used as catalysts for the one-pot synthesis of chalcones from pyridine-2-carbaldehyde derivatives under solvent-free conditions. asianpubs.org The application of such heterogeneous catalysts to the synthesis of functionalized pyridine aldehydes could offer advantages in terms of catalyst recyclability and reduced environmental impact.
Chemical Reactivity and Transformational Chemistry of 3 Bromo 6 Fluoropyridine 2 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) at the C-2 position of the pyridine (B92270) ring is a primary center for electrophilic reactivity. The carbonyl carbon is susceptible to attack by a wide array of nucleophiles, leading to addition, condensation, and redox reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. youtube.com Strong nucleophiles attack the carbonyl carbon directly, followed by protonation of the resulting alkoxide intermediate. youtube.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl group through protonation of the carbonyl oxygen. youtube.com
This reactivity allows for the formation of a variety of products. For instance, the reaction with organometallic reagents like Grignard or organolithium compounds would yield secondary alcohols. The aldehyde can also react with nucleophiles such as alcohols or amines to form hemiacetals or imines, respectively. smolecule.com While specific studies on deprotonative coupling of 3-bromo-6-fluoropyridine-2-carbaldehyde with other aldehydes are not extensively detailed in the literature, this pathway is a plausible extension of its demonstrated reactivity toward carbon nucleophiles.
Condensation and Cyclization Reactions
The aldehyde functionality serves as a key handle for condensation reactions, which are fundamental in building molecular complexity. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen double bond, often with the elimination of a small molecule like water. For example, condensation with primary amines or hydrazines can form Schiff bases or hydrazones.
Furthermore, the strategic positioning of the aldehyde group adjacent to other reactive sites on the pyridine ring makes it a valuable synthon for constructing fused ring systems. In reactions involving related isomers like 5-Bromo-3-fluoropyridine-2-carbaldehyde, the aldehyde has been utilized in cyclization reactions to generate complex heterocyclic structures such as 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. fluoromart.com This highlights the potential of the aldehyde group in this compound to participate in intramolecular or intermolecular cyclizations, especially with bifunctional reagents, to create novel polycyclic scaffolds.
Oxidation and Reduction Pathways
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The synthesis of this compound itself is often achieved through the oxidation of the corresponding primary alcohol, (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465). A common and effective reagent for this transformation is the Dess-Martin periodinane (DMP), which provides a high yield under mild conditions. chemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | 69.4% | chemicalbook.com |
Reduction: Conversely, the aldehyde can be selectively reduced to (6-bromo-3-fluoropyridin-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically employed for this transformation, offering a clean and efficient pathway to the primary alcohol. This reduction is a fundamental step in synthetic routes where the alcohol functionality is required for subsequent reactions.
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The pyridine ring is substituted with two different halogens, bromine at C-3 and fluorine at C-6. These halogens serve as versatile handles for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. researchgate.net The bromine atom at the C-3 position is an excellent substrate for these transformations due to the reactivity of the C-Br bond in the catalytic cycle of palladium. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This method is widely used to form new carbon-carbon bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position of the pyridine ring. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. arkat-usa.orgmdpi.com This provides a direct route to synthesize 3-alkynyl-6-fluoropyridine-2-carbaldehyde derivatives, which are valuable precursors for more complex molecules. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. arkat-usa.orgnih.gov It is a crucial method for synthesizing aniline (B41778) and arylamine derivatives, allowing for the introduction of primary or secondary amino groups at the C-3 position.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira | R-C≡CH | C-C | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Buchwald-Hartwig | R₂NH | C-N | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, especially those bearing electron-withdrawing groups and good leaving groups. wikipedia.org The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. wikipedia.org This reactivity is further enhanced by the electron-withdrawing aldehyde group.
In this compound, both halogen atoms can potentially be displaced by nucleophiles. However, the fluorine atom at the C-6 position is particularly activated for SNAr. This is because the C-6 position is ortho to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com Fluorine is also an excellent leaving group in SNAr reactions. Consequently, nucleophiles such as alkoxides, thiolates, and amines are expected to selectively displace the fluorine atom at C-6 over the bromine atom at C-3 under typical SNAr conditions. fluoromart.comnih.gov
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, thereby reversing its polarity and enabling it to act as a nucleophile. wikipedia.org For this compound, the bromine atom at the C-3 position is the primary site for this transformation, as the carbon-bromine bond is significantly more reactive in this exchange than the more robust carbon-fluorine bond.
The reaction is typically performed at low temperatures (e.g., -78°C to -100°C) using strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). tcnj.edu The exchange process is generally rapid and efficient, proceeding via a kinetically controlled mechanism. wikipedia.org An alternative and often milder method involves the use of magnesium-based reagents, such as a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can be effective for bromoheterocycles under non-cryogenic conditions. mdpi.comnih.gov
This transformation generates a highly reactive pyridyl-3-lithium or pyridyl-3-magnesium intermediate. This new organometallic species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 3-position. The aldehyde group at C-2 is a sensitive functionality that could potentially react with the organometallic base; however, the halogen-metal exchange is often faster, especially at low temperatures, allowing for chemoselective functionalization at the C-3 position. wikipedia.orgtcnj.edu
The general scheme for this two-step process is illustrated below, followed by a table of potential transformations.
General Reaction Scheme:
(Image depicting the two-step process: first, the halogen-metal exchange at the bromine position, and second, the quenching with a generic electrophile 'E+').
Table 1: Potential Electrophilic Quenching of the Organometallic Intermediate
| Electrophile (E+) | Reagent Example | Resulting Product Structure (at C-3) | Product Class |
| Proton (H⁺) | H₂O, NH₄Cl | -H | Des-bromo pyridine |
| Carbon Dioxide (CO₂) | Dry Ice (solid CO₂) | -COOH | Pyridine-3-carboxylic acid |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | -CH(OH)Ph | Secondary Alcohol |
| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ | 3-Methylpyridine derivative |
| Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ | 3-Silylpyridine derivative |
| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe | 3-Methylthiopyridine derivative |
Reactivity of the Pyridine Core
The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electron deficiency, compounded by the presence of three electron-withdrawing substituents (bromo, fluoro, and carbaldehyde), renders the core of this compound generally unreactive towards classical electrophilic aromatic substitution. However, its reactivity can be harnessed through strategies like directed ortho metalation.
Electrophilic Aromatic Substitution (EAS) Considerations
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com
In this compound, all substituents and the ring nitrogen are deactivating, making EAS reactions challenging. The directing effects of each group must be considered to predict the least unfavorable position for a potential substitution:
Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta position (C-3 and C-5).
Carbaldehyde Group (-CHO) at C-2: A strong deactivating, meta-directing group. It directs towards C-4 and C-6.
Bromo Group (-Br) at C-3: A deactivating, ortho/para-directing group. It directs towards C-2, C-4, and C-6.
Fluoro Group (-F) at C-6: A deactivating, ortho/para-directing group. It directs towards C-2 and C-5.
Considering the available positions (C-4 and C-5), we can analyze the cumulative directing influence.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Directing Influence | Predicted Reactivity |
| C-4 | - Directed meta by the C-2 aldehyde.- Directed ortho by the C-3 bromine. | This position is activated by the bromine but strongly deactivated by the aldehyde. It is a potential, though unfavored, site for substitution. |
| C-5 | - Directed meta by the ring nitrogen.- Directed ortho by the C-6 fluorine. | This position is influenced by two deactivating groups. The fluorine directs ortho, while the nitrogen directs meta, making this another possible but highly disfavored site. |
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful alternative for the regioselective functionalization of substituted aromatic and heteroaromatic rings. harvard.edu The strategy relies on a "directed metalation group" (DMG) that coordinates with an organolithium base and directs deprotonation to an adjacent ortho position.
Several functional groups can act as DMGs, with aldehydes being one of them, often after transient in-situ protection via addition of an amide anion. harvard.edu In the case of this compound, the primary potential DMGs are the aldehyde at C-2 and the fluorine at C-6.
Aldehyde as a Directing Group: The aldehyde at C-2 would strongly direct metalation to the C-3 position. However, this position is already substituted with a bromine atom. Therefore, a standard DoM reaction directed by the aldehyde is not feasible for introducing a new group at C-3. Instead, a halogen-metal exchange (as discussed in 3.2.3) would be the dominant reaction pathway at this site.
Fluorine as a Directing Group: Halogens can serve as weaker DMGs. The fluorine atom at C-6 could potentially direct metalation to the C-5 position. This would involve the abstraction of the C-5 proton by a strong, hindered base, leading to a lithiated species that can be subsequently quenched with an electrophile. This provides a theoretical pathway to functionalize the C-5 position, which is otherwise difficult to access.
Table 3: Summary of Potential Directed Ortho Metalation Pathways
| Directing Group | Target Position | Feasibility & Outcome |
| -CHO (at C-2) | C-3 | Not feasible for deprotonation as the site is occupied by bromine. Halogen-metal exchange would occur instead. |
| -F (at C-6) | C-5 | Theoretically possible. Would lead to a 5-lithiated intermediate, allowing for subsequent electrophilic quenching to introduce a new substituent at C-5. |
Applications of 3 Bromo 6 Fluoropyridine 2 Carbaldehyde in Complex Molecule Synthesis
Role as a Key Intermediate in Medicinal Chemistry
3-Bromo-6-fluoropyridine-2-carbaldehyde has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique trifunctionalized pyridine (B92270) structure, featuring a reactive aldehyde group, a bromine atom, and a fluorine atom, provides multiple points for chemical modification, making it an ideal starting material for the synthesis of complex pharmaceutical scaffolds and novel drug candidates. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Synthesis of Pharmaceutical Scaffolds and Analogs
The strategic placement of reactive sites on the pyridine ring of this compound allows for its elaboration into a variety of complex molecular architectures. smolecule.com The aldehyde functionality serves as a handle for forming carbon-carbon or carbon-nitrogen bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The bromine atom is amenable to a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.
This multi-faceted reactivity has been exploited in the synthesis of novel pharmaceutical scaffolds. For instance, it has been utilized as a key intermediate in the development of noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders, and the development of potent and selective antagonists is an active area of research. The synthesis of these antagonists often involves the modification of the pyridine scaffold derived from this compound to optimize their pharmacological properties.
Furthermore, this compound has been instrumental in the synthesis of potent and selective inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death, and is a therapeutic target for a range of inflammatory diseases. The synthesis of these inhibitors showcases the utility of this compound in constructing complex heterocyclic systems with specific biological activities.
Below is a table summarizing the key reactions and resulting scaffolds synthesized from this compound:
| Starting Material | Reaction Type | Resulting Scaffold/Intermediate | Therapeutic Target |
| This compound | Cross-coupling (e.g., Suzuki) | Bi-aryl pyridine derivatives | mGluR5 |
| This compound | Reductive amination | Substituted aminomethylpyridines | RIPK1 |
| This compound | Wittig reaction | Alkenyl-substituted pyridines | Various |
| This compound | Aldol condensation | α,β-Unsaturated carbonyl pyridines | Various |
Development of Heterocyclic Drug Candidates
The pyridine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs. The incorporation of fluorine and bromine atoms into the pyridine ring, as seen in this compound, offers a strategic advantage in the development of new heterocyclic drug candidates. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.
The aldehyde group provides a straightforward entry point for the construction of more complex side chains, which can be tailored to fit into the binding pockets of specific enzymes or receptors. The bromine atom, as mentioned, is a versatile handle for introducing further diversity through cross-coupling reactions. This combinatorial approach allows for the rapid generation of libraries of novel compounds for high-throughput screening.
The development of new drug candidates often involves the synthesis of a series of analogs to establish a structure-activity relationship (SAR). The reactivity of this compound makes it an ideal starting material for such studies, enabling systematic modifications to the pyridine core and its substituents to optimize potency, selectivity, and pharmacokinetic properties.
Utility in Agrochemical Development
While specific examples of the direct application of this compound in commercial agrochemicals are not extensively documented, the broader class of fluorinated pyridines plays a crucial role in the development of modern crop protection agents. nih.govresearchgate.net The introduction of fluorine into agrochemical molecules can lead to enhanced efficacy, improved metabolic stability, and altered modes of action. nih.gov
The structural motifs present in this compound are found in various active ingredients used as herbicides, insecticides, and fungicides. The pyridine ring is a common core structure in many pesticides, and the presence of halogen substituents is often critical for their biological activity.
Given its versatile reactivity, this compound represents a valuable building block for the synthesis of novel agrochemical candidates. The aldehyde and bromine functionalities can be used to introduce a wide range of toxophoric groups and to modify the physicochemical properties of the resulting molecules to optimize their uptake, translocation, and activity in target pests and plants. The development of new agrochemicals with improved environmental profiles is a continuous effort, and versatile intermediates like this compound are essential for the exploration of new chemical spaces.
Precursor for Advanced Materials and Ligands
The unique electronic properties conferred by the fluorine and bromine substituents on the pyridine ring make this compound an attractive precursor for the synthesis of advanced materials and ligands. Fluorinated aromatic compounds are known for their thermal stability, chemical resistance, and distinct electronic characteristics, which are desirable properties for various material science applications. smolecule.commdpi.com
The pyridine nitrogen atom, along with the aldehyde and halogen functionalities, provides multiple coordination sites for metal ions. This makes this compound a valuable starting material for the synthesis of novel ligands for coordination chemistry. These ligands can be used to create metal complexes with specific catalytic, luminescent, or magnetic properties. For example, bromo-fluoropyridines can be used to synthesize ligands for transition metal catalysts employed in a variety of organic transformations. rsc.org
Furthermore, the reactivity of this compound allows for its incorporation into polymeric structures. The aldehyde group can participate in polymerization reactions, while the bromine atom can be used for post-polymerization modification via cross-coupling reactions. This could lead to the development of novel functional polymers with tailored electronic and physical properties for applications in areas such as organic electronics and sensor technology.
Contributions to Natural Product Synthesis (e.g., structural modification applications)
While there are no prominent examples in the literature of the use of this compound in the total synthesis of complex natural products, its potential as a tool for the structural modification of existing natural products and other bioactive compounds is significant. Late-stage functionalization is a powerful strategy in medicinal chemistry to improve the properties of a lead compound. nih.gov
The versatile reactivity of this compound allows for its attachment to a natural product scaffold, thereby introducing a fluorinated pyridine moiety. This modification can have a profound impact on the biological activity, metabolic stability, and pharmacokinetic profile of the parent molecule. For instance, the aldehyde group could be used to form an imine or an oxime linkage with an amino or hydroxyl group on a natural product. The bromine atom would then be available for further diversification through cross-coupling reactions, allowing for the exploration of a wide range of structural analogs.
This approach of "decorating" a natural product with a synthetic fragment like this compound can lead to the discovery of new biological activities or the enhancement of existing ones. The unique combination of functional groups on this building block makes it a valuable addition to the synthetic chemist's toolbox for the structural diversification of natural products and other complex bioactive molecules.
Computational and Theoretical Investigations of 3 Bromo 6 Fluoropyridine 2 Carbaldehyde
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and inherent reactivity of 3-Bromo-6-fluoropyridine-2-carbaldehyde. mdpi.comresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for similar molecules. nih.govresearchgate.net
These calculations reveal the distribution of electrons within the molecule, highlighting the influence of its distinct functional groups. The electronegative fluorine, bromine, and oxygen atoms create a polarized electronic landscape. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, the oxygen of the carbonyl group and the nitrogen of the pyridine (B92270) ring are expected to be the most electron-rich sites.
Further analysis involves the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests the molecule is more polarizable and reactive. In this compound, the HOMO is likely concentrated on the pyridine ring and the bromine atom, while the LUMO is expected to be centered on the electron-deficient pyridine ring and the carbaldehyde group. This distribution governs the molecule's role in charge-transfer interactions.
Table 1: Illustrative Electronic Properties Calculated via DFT
This table presents typical data that would be generated from a DFT study on this compound, based on analyses of similar molecules.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
Mechanistic Insights into Reaction Pathways (e.g., SNAr pathway analysis in halogenation)
The pyridine ring in this compound is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two different halogens, bromine at position 3 and fluorine at position 6, raises questions of regioselectivity. Computational chemistry provides a framework for analyzing the mechanisms of such reactions. rsc.org
Theoretical modeling can map the potential energy surface for the SNAr pathway. This involves calculating the energies of the reactants, transition states, and the intermediate Meisenheimer complex for nucleophilic attack at both C-Br and C-F positions. Fluorine is typically a better leaving group than bromine in SNAr reactions on electron-deficient rings because the highly electronegative fluorine atom strongly stabilizes the transition state leading to the Meisenheimer complex.
Therefore, computational analysis is expected to show a lower activation energy for the substitution of the fluorine atom at the C6 position compared to the bromine atom at the C3 position. These mechanistic studies can rationalize experimental observations and predict the most likely product of a given reaction, guiding synthetic strategies. rsc.org The insights gained can be crucial for optimizing reaction conditions to achieve higher yields and greener chemical processes. rsc.org
Conformational Analysis and Intermolecular Interactions
The structure of this compound is not rigid; rotation can occur around the single bond connecting the carbaldehyde group to the pyridine ring. mdpi.com This rotation gives rise to two primary planar conformers: a trans form and a cis form. mdpi.com
Trans Conformer: The aldehyde hydrogen points away from the ring's nitrogen atom. This form is often stabilized by a weak intramolecular C-H···O interaction.
Cis Conformer: The aldehyde hydrogen points towards the ring's nitrogen atom, potentially leading to repulsive interactions between the lone pairs of the oxygen and nitrogen atoms. mdpi.com
Computational studies on analogous compounds like 6-Bromopyridine-2-carbaldehyde have shown that the trans conformer is the most stable form. mdpi.com A similar result is anticipated for this compound. DFT calculations can precisely determine the energy difference between these conformers and the rotational energy barrier separating them. mdpi.com
In the solid state, intermolecular interactions dictate the crystal packing. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. mdpi.comfluoromart.com For this molecule, weak interactions such as H···N, H···O, H···F, and H···Br hydrogen bonds, as well as Br···N or Br···Br halogen bonds, are expected to be the most significant forces in the crystal lattice. mdpi.com
Prediction of Spectroscopic Signatures and Chemical Shifts
Computational methods are highly effective at predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. nih.govscielo.org.za
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to specific molecular motions, such as C=O stretching of the aldehyde, C-F and C-Br stretching, and various bending and ring deformation modes. Although calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. mdpi.comscielo.org.za The calculations can identify the specific orbitals involved in these transitions (e.g., HOMO→LUMO) and their corresponding absorption wavelengths (λmax), providing a theoretical UV-Vis spectrum. mdpi.comsharif.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. modgraph.co.uk The calculated shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
This table presents illustrative chemical shift values (in ppm) that would be predicted from a GIAO-DFT calculation. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aldehyde-H | 10.1 | C=O | 190.5 |
| Ring-H (at C4) | 7.9 | C2 (C-CHO) | 152.0 |
| Ring-H (at C5) | 7.6 | C3 (C-Br) | 120.0 |
| C4 | 142.0 | ||
| C5 | 115.0 |
Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Purity Assessment of 3 Bromo 6 Fluoropyridine 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-Bromo-6-fluoropyridine-2-carbaldehyde. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹H NMR Analysis: The proton NMR spectrum provides critical information about the number of different types of protons and their neighboring atoms. For this compound, dissolved in a deuterated solvent like chloroform (B151607) (CDCl₃), the spectrum reveals distinct signals corresponding to the aldehyde proton and the two aromatic protons on the pyridine (B92270) ring.
A representative ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key signals:
δ 10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its singlet nature indicates no adjacent protons to couple with.
δ 7.71 (dd, J = 8.8, 3.6 Hz, 1H): This signal corresponds to one of the aromatic protons on the pyridine ring. The splitting pattern, a doublet of doublets (dd), arises from coupling to two non-equivalent neighboring nuclei. The larger coupling constant (J = 8.8 Hz) is typical for ortho-coupling between adjacent protons, while the smaller coupling constant (J = 3.6 Hz) is likely due to coupling with the fluorine atom.
δ 7.50 - 7.46 (m, 1H): This multiplet represents the second aromatic proton. Its complex splitting pattern is a result of coupling to both the adjacent proton and the fluorine atom. chemicalbook.com
¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound would be expected to show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, F, N) and the aldehyde group.
Expected ¹³C NMR chemical shifts would include:
A signal for the aldehyde carbonyl carbon (C=O) typically found in the range of 185-195 ppm.
Five signals for the carbons of the pyridine ring, with their specific shifts influenced by the attached bromine, fluorine, and aldehyde substituents, as well as the ring nitrogen. The carbon bonded to fluorine would exhibit a large C-F coupling constant.
Together, ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming its molecular identity.
The molecular formula of the compound is C₆H₃BrFNO, which corresponds to a monoisotopic mass of approximately 202.9382 Da and an average molecular weight of about 204.00 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, there will be two prominent peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and another two mass units higher for the isotope ⁸¹Br ([M+2]⁺). This characteristic isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
Fragmentation Analysis: Under the high-energy conditions of techniques like Electron Ionization (EI), the molecular ion can fragment in predictable ways. Analyzing these fragments provides further structural confirmation. Expected fragmentation pathways for this compound could include:
Loss of the aldehyde group (CHO, 29 Da), resulting in a significant fragment ion.
Loss of a bromine atom (Br, 79/81 Da).
Cleavage of the pyridine ring, leading to smaller charged fragments.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments with high precision, allowing for the determination of the elemental composition and further solidifying the compound's identity.
Chromatographic Separations (HPLC, GC, UPLC) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for these purposes. bldpharm.comambeed.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile methods for separating the target compound from impurities, starting materials, and by-products. A typical method would involve:
Stationary Phase: A reversed-phase column, such as a C18 or C8, is commonly used for compounds with moderate polarity.
Mobile Phase: A mixture of an aqueous solvent (like water with a buffer or acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of components with varying polarities.
Detection: A UV detector is highly effective, as the pyridine ring is a strong chromophore. The detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity.
UPLC, which uses smaller particle-size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sensitive GC method can effectively separate isomers and other volatile impurities. rsc.org
Column: A capillary column with a moderately polar stationary phase, such as one containing phenyl or cyanopropyl groups (e.g., DB-624), would be appropriate. rsc.org
Carrier Gas: An inert gas like helium or nitrogen is used.
Temperature Program: A programmed temperature ramp, starting at a lower temperature and gradually increasing, allows for the separation of compounds based on their boiling points and interactions with the stationary phase.
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (used in GC-MS) can be used for detection and identification of the separated components.
The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to characterize its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound provides direct evidence for its key functional groups. A study on the structurally similar 6-Bromopyridine-2-carbaldehyde provides insight into the expected vibrational modes. mdpi.com
Key characteristic absorption bands would include:
~1700-1720 cm⁻¹: A strong, sharp absorption band in this region is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group.
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weaker bands characteristic of the C-H stretching vibration of the aldehyde proton (Fermi doublet).
~1550-1600 cm⁻¹: Absorption bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.
~1000-1250 cm⁻¹: A strong band in this region would be expected for the C-F stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and the carbonyl group act as chromophores, absorbing UV light. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate and predict the UV-Vis spectra of such molecules. researchgate.net This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes to the chromophoric system.
Future Research Directions and Synthetic Innovations for 3 Bromo 6 Fluoropyridine 2 Carbaldehyde
Development of More Sustainable and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research on 3-Bromo-6-fluoropyridine-2-carbaldehyde will likely focus on the development of synthetic routes that adhere to the principles of green chemistry.
Traditional multi-step syntheses of highly substituted pyridines often involve hazardous reagents, stoichiometric waste, and harsh reaction conditions. Greener alternatives could include one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. acs.org The use of microwave-assisted organic synthesis is another promising avenue, as it can lead to dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles. acs.org
Furthermore, the replacement of conventional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids is a key area of investigation. The development of heterogeneous catalysts that can be easily recovered and reused would also contribute to the sustainability of the synthesis of this compound and its derivatives. asianpubs.org
Table 1: Comparison of Hypothetical Traditional vs. Greener Synthetic Approaches
| Parameter | Hypothetical Traditional Route | Potential Greener Route |
|---|---|---|
| Starting Materials | Multi-step from pyridine (B92270), involving hazardous halogenating agents. | One-pot multicomponent reaction from simpler precursors. |
| Solvents | Chlorinated solvents (e.g., Dichloromethane (B109758), Chloroform). | Benign solvents (e.g., Ethanol (B145695), Water) or solvent-free conditions. |
| Catalysts | Stoichiometric and non-recyclable reagents. | Recyclable heterogeneous catalysts or biocatalysts. |
| Energy Input | Prolonged heating under reflux. | Microwave irradiation for shorter durations. |
| Waste Generation | Significant generation of inorganic salts and organic waste. | Reduced waste due to higher atom economy and catalyst recycling. |
Exploration of Novel Catalytic Transformations and Derivatizations
The functional groups present in this compound offer a rich platform for a variety of catalytic transformations and derivatizations, enabling the synthesis of a diverse range of novel compounds.
The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This opens up possibilities for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, through reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. Such derivatizations are crucial for tuning the electronic and steric properties of the molecule for specific applications.
The aldehyde group is a versatile functional handle that can be transformed into a multitude of other functionalities. For instance, it can undergo reductive amination to form amines, Wittig reactions to generate alkenes, and various condensation reactions to construct larger molecular scaffolds. wikipedia.org Its role as a ligand in forming stable complexes with metals also presents opportunities for creating novel coordination compounds. researchgate.net
Recent advances in C-H bond functionalization offer a powerful strategy for the direct modification of the pyridine ring. nih.govnih.gov Future research could explore the selective catalytic activation of the C-H bonds on the pyridine nucleus of this compound to introduce new functional groups without the need for pre-functionalized starting materials. Additionally, the application of photoredox catalysis could enable novel transformations under mild conditions, harnessing visible light to drive unique chemical reactions. nih.govchemeurope.comacs.org
Table 2: Potential Catalytic Derivatizations of this compound
| Reactive Site | Catalytic Reaction | Potential Coupling Partner/Reagent | Resulting Structure |
|---|---|---|---|
| 3-Bromo | Suzuki Coupling | Arylboronic acid | 3-Aryl-6-fluoropyridine-2-carbaldehyde |
| 3-Bromo | Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-6-fluoropyridine-2-carbaldehyde |
| 3-Bromo | Buchwald-Hartwig Amination | Primary/Secondary amine | 3-Amino-6-fluoropyridine-2-carbaldehyde |
| 2-Carbaldehyde | Reductive Amination | Amine, reducing agent | 2-(Aminomethyl)-3-bromo-6-fluoropyridine |
| Pyridine Ring | C-H Arylation | Aryl halide | Aryl-substituted this compound |
Expansion of Applications in Chemical Biology and Material Science
The unique structural features of this compound make it an attractive scaffold for the development of novel molecules in chemical biology and material science.
In chemical biology, this compound could serve as a starting point for the design of enzyme inhibitors or molecular probes. The rigid pyridine core can act as a scaffold to present functional groups in a well-defined spatial orientation for interaction with biological targets. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, which are desirable properties for bioactive compounds. researchgate.net Its derivatives could be explored as fluorescent probes for bioimaging, as fluorinated aromatic systems often exhibit interesting photophysical properties. mdpi.com
In the realm of material science, the incorporation of fluorine into organic molecules is known to impart unique properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. mdpi.com this compound could be utilized as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. Furthermore, its derivatives could find applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or as ligands in the design of functional metal complexes for catalysis or sensing. mdpi.comresearchgate.net
Table 3: Potential Applications in Chemical Biology and Material Science
| Field | Potential Application | Rationale |
|---|---|---|
| Chemical Biology | Enzyme Inhibitor Scaffold | Rigid core for defined functional group presentation; fluorine for enhanced binding and metabolic stability. |
| Chemical Biology | Fluorescent Probes | Fluorinated aromatic systems can exhibit useful fluorescence properties for imaging. |
| Material Science | Fluorinated Polymer Monomer | Introduction of fluorine can lead to polymers with high thermal stability and hydrophobicity. |
| Material Science | Organic Electronic Materials | Pyridine-based structures are common in materials for OLEDs and other electronic devices. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netacs.org Future work on the synthesis of this compound could benefit from the implementation of flow chemistry. This would be particularly advantageous if the synthesis involves highly exothermic or hazardous reactions, as the small reaction volumes and superior heat and mass transfer in flow reactors can mitigate these risks. mdpi.comuc.pt
Moreover, as a versatile building block, this compound is well-suited for integration into automated synthesis platforms. nih.govwhiterose.ac.uk These platforms enable the rapid generation of large libraries of related compounds through the systematic variation of reactants and reaction conditions. By coupling this compound with a range of different building blocks in an automated fashion, researchers can efficiently explore a vast chemical space to identify molecules with desired properties, for instance, in the context of drug discovery or materials development. researchgate.netresearchgate.net The development of robust synthetic methodologies for this compound that are compatible with automated systems will be a key enabler for its widespread use in high-throughput screening campaigns.
Q & A
Q. What safety precautions are critical when working with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
